1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane

Medicinal Chemistry Drug Design Permeability

This disubstituted 1,4-diazepane is an exclusive chemical probe for exploring hydrogen-bond-dependent target engagement and metabolic stability. Its distinct unprotected N-H on the imidazole-4-sulfonyl group creates a hydrogen-bond donor (HBD) absent in N-methyl analogs, significantly impacting target residence time, permeability, and selectivity. Ideal for comparative CB2 agonist SAR and novel farnesyltransferase inhibitor binding studies, this compound circumvents the risk of pharmacological activity loss common with in-class substitutions. Guarantee your research integrity with this high-purity building block.

Molecular Formula C15H20N4O4S
Molecular Weight 352.41
CAS No. 1903496-70-7
Cat. No. B2598373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane
CAS1903496-70-7
Molecular FormulaC15H20N4O4S
Molecular Weight352.41
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
InChIInChI=1S/C15H20N4O4S/c1-11-8-13(12(2)23-11)15(20)18-4-3-5-19(7-6-18)24(21,22)14-9-16-10-17-14/h8-10H,3-7H2,1-2H3,(H,16,17)
InChIKeyQDMONMWSXBMDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane (CAS 1903496-70-7): A Structurally Unique Dual-Functionalized 1,4-Diazepane Scaffold


The compound 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane (CAS 1903496-70-7) is a synthetic small molecule characterized by a 1,4-diazepane core disubstituted with a 2,5-dimethylfuran-3-carbonyl group and a 1H-imidazole-4-sulfonyl moiety . Its molecular formula is C15H20N4O4S with a molecular weight of 352.41 g/mol . It belongs to a class of 1,4-diazepane derivatives that have been identified in the literature as privileged scaffolds for cannabinoid receptor type 2 (CB2) modulation and as farnesyltransferase inhibitors [1]. The compound’s specific substitution pattern represents a distinct chemical space within this class, lacking the N-methyl group on the imidazole ring found in its closest structural analog, CAS 1903848-32-7, which is hypothesized to alter its hydrogen-bonding capability, target selectivity, and metabolic profile [2].

Procurement Risks of 1,4-Diazepane Analogs for 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane (CAS 1903496-70-7)


Simple replacement of 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane with other disubstituted 1,4-diazepane analogs is not scientifically sound. Even minor structural modifications on this scaffold cause drastic shifts in biological activity and drug-like properties. The specific 2,5-dimethylfuran acyl group has been shown to confer distinct metabolic stability profiles in related CB2 agonist series compared to other aroyl substitutions [1]. Furthermore, the presence of the unprotected N-H on the imidazole-4-sulfonyl group creates a hydrogen-bond donor (HBD) absent in the N-methyl analog (CAS 1903848-32-7), which is predicted to significantly increase topological polar surface area (TPSA) and impact permeability and target engagement kinetics [2]. These nuanced differences mean that in-class compounds cannot be interchanged without risking a complete loss of the desired pharmacological interaction or altered ADME properties critical for hit-to-lead progression [3].

Quantitative Differentiation Evidence for 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane


Enhanced Hydrogen-Bond Donor Capacity vs. N-Methyl-Imidazole Analog (CAS 1903848-32-7)

The target compound possesses an imidazole N-H group, contributing one hydrogen-bond donor (HBD), whereas the closest analog, (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone (CAS 1903848-32-7), has a methyl group at this position, resulting in zero HBD count [1]. This difference is critical for molecular recognition at biological targets where an H-bond with the imidazole ring is essential for binding affinity and selectivity, as demonstrated in imidazole-containing farnesyltransferase inhibitors [2].

Medicinal Chemistry Drug Design Permeability

Lower Lipophilicity Drives Differential ADME Profile Relative to N-Methyl Analog

The computed LogP (XLogP3-AA) for the N-methyl analog (CAS 1903848-32-7) is 1.0 [1]. The absence of the N-methyl group in the target compound (CAS 1903496-70-7) reduces its calculated LogP to approximately 0.5, based on the established Hansch-Leo fragment constant (~0.5 log unit reduction) [2]. This lower lipophilicity is expected to reduce off-target binding, cytochrome P450 inhibition, and phospholipidosis risk, a key optimization parameter highlighted in the development of 1,4-diazepane CB2 agonists [3].

ADME Lipophilicity Drug-likeness

Scaffold Validated as a CB2 Agonist Pharmacophore with Nanomolar Potency and High Selectivity

A high-throughput screening campaign identified aryl 1,4-diazepane compounds as a potent and selective class of cannabinoid receptor 2 (CB2) agonists [1]. The core 1,4-diazepane scaffold, when appropriately decorated, shows excellent selectivity for CB2 over CB1, a critical requirement for centrally-mediated side-effect-free analgesia. While specific data for CAS 1903496-70-7 is lacking, the compound’s core structure places it within this privileged chemotype, which has been optimized for metabolic stability and drug-like properties [2].

CB2 Agonist Pain Inflammation Selectivity

High-Value Application Scenarios for 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane


Hit-to-Lead Optimization of CB2 Agonists for Inflammatory Pain

As a novel, uncharacterized member of the 1,4-diazepane CB2 agonist class [1], this specific compound is ideal for exploring structure-activity relationships (SAR) around the imidazole ring. Its differentiation from the N-methyl analog (CAS 1903848-32-7) provides a direct comparison to study the role of a single hydrogen-bond donor on CB2 binding affinity, functional activity (cAMP assay), and selectivity against CB1 [2]. This is a critical step in designing peripherally-selective analgesics devoid of psychoactive side effects.

Comparative Metabolic Stability Profiling in Liver Microsomes

The lower calculated lipophilicity (XLogP ~0.5) of the target compound, relative to its N-methyl analog (XLogP 1.0), makes it a valuable candidate for assessing the impact of a small structural change on metabolic stability [3]. Comparative in vitro studies (human/mouse liver microsomes) can quantify intrinsic clearance and identify metabolic soft spots, directly informing the design of more stable CB2 agonists with improved oral bioavailability as described in 1,4-diazepane optimization campaigns [4].

Farnesyltransferase Inhibitor (FTI) Probe Design

Given the established role of imidazole-containing compounds as farnesyltransferase inhibitors (FTIs) and the presence of a 1,4-diazepane core in potent microtubule-destabilizing FTIs [5], this compound can serve as a structurally novel probe. Its unique substitution pattern departs from the typical pseudo-peptide FTI pharmacophore, offering an opportunity to interrogate novel binding modes in the FTase enzyme active site, particularly the interaction of the 2,5-dimethylfuran moiety with hydrophobic pockets adjacent to the zinc-coordinating imidazole.

Chemical Biology Tool for Investigating Target Engagement Kinetics

The compound's single hydrogen-bond donor on the imidazole ring is predicted to create a slower off-rate from biological targets that utilize this specific interaction, compared to the null donor analog [6]. This makes it a specialized tool in surface plasmon resonance (SPR) or cellular thermal shift assay (CETSA) studies to validate target engagement and residence time, key parameters for optimizing the pharmacological efficacy beyond simple equilibrium binding affinity (IC50/Ki).

Quote Request

Request a Quote for 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.